molecular formula C10H13NO2 B127768 3-((Dimethylamino)methyl)benzoic acid CAS No. 155412-73-0

3-((Dimethylamino)methyl)benzoic acid

Cat. No.: B127768
CAS No.: 155412-73-0
M. Wt: 179.22 g/mol
InChI Key: JOHOBHQNCZAHOU-UHFFFAOYSA-N
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Description

3-((Dimethylamino)methyl)benzoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where a dimethylamino group is attached to the benzene ring via a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Dimethylamino)methyl)benzoic acid typically involves the reaction of 3-chloromethylbenzoic acid with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the dimethylamino group. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-((Dimethylamino)methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-((Dimethylamino)methyl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Dimethylaminobenzoic acid: Similar structure but lacks the methylene bridge.

    4-Dimethylaminobenzoic acid: Similar structure with the dimethylamino group at the para position.

    3-Methyl-2-benzothiazolinone hydrazone: Used in similar enzyme assays but has a different core structure.

Uniqueness: 3-((Dimethylamino)methyl)benzoic acid is unique due to the presence of the methylene bridge, which imparts different chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.

Properties

IUPAC Name

3-[(dimethylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHOBHQNCZAHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424360
Record name 3-((dimethylamino)methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155412-73-0
Record name 3-((dimethylamino)methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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